molecular formula C12H16N2 B1627525 1-Phenyloctahydropyrrolo[3,4-B]pyrrole CAS No. 128758-05-4

1-Phenyloctahydropyrrolo[3,4-B]pyrrole

Cat. No.: B1627525
CAS No.: 128758-05-4
M. Wt: 188.27 g/mol
InChI Key: LCNJZWFCHJIHFG-UHFFFAOYSA-N
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Description

1-Phenyloctahydropyrrolo[3,4-b]pyrrole is a polyhydrogenated, bicyclic nitrogen heterocycle that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This compound is of significant interest to researchers, particularly as a precursor for the development of potent and selective histamine H3 receptor ligands . The histamine H3 receptor is a G-protein-coupled receptor predominantly expressed in the central nervous system, and it serves as a compelling target for therapeutic intervention in a range of neurological and cognitive disorders . Modulating its activity holds potential for the treatment of conditions such as schizophrenia, cognitive deficits, obesity, and other behavioral disorders . The core pyrrolopyrrole structure is a key pharmacophore, and its N-oxide derivatives have been investigated as histamine H3 receptor antagonists/inverse agonists . The specific substitution on the pyrrolopyrrole core, such as the 1-phenyl group in this compound, is critical for optimizing receptor affinity and selectivity. Beyond its central role in neuroscience research, the pyrrolopyrrole scaffold is recognized as a valuable building block for creating functional organic materials and is present in compounds with diverse biological activities, including anticancer and antimicrobial properties . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

128758-05-4

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-7-6-10-8-13-9-12(10)14/h1-5,10,12-13H,6-9H2

InChI Key

LCNJZWFCHJIHFG-UHFFFAOYSA-N

SMILES

C1CN(C2C1CNC2)C3=CC=CC=C3

Canonical SMILES

C1CN(C2C1CNC2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of Pyrrolo[3,4-b]pyrrole Derivatives

Compound Name Core Structure Synthetic Method Yield (%) Key Features
1-Phenyloctahydropyrrolo[3,4-b]pyrrole Bicyclic pyrrole (octahydro + phenyl) Domino reaction of bromomaleimides and β-aminocrotonates 60–85* High stereoselectivity; metal-free synthesis; potential for functionalization
Chromeno[3,4-b]pyrrol-4(3H)-ones Pyrrole fused with coumarin Barton–Zard reaction + O-demethylation 71–83 Coumarin hybrid; moderate yields; requires selective demethylation
Pyrrolo[3,4-b]quinolines Pyrrole fused with quinoline Multi-step cyclization N/A Antibacterial activity; extended π-system for optoelectronic applications
Pyrrolo[3,4-b]indolones Pyrrole fused with indole Lithiation-alkylation sequences 30–50* Challenges in intermediate trapping; unsubstituted N(4) derivatives

*Estimated based on analogous reactions.

Key Insights :

Synthetic Efficiency: The domino reaction for this compound achieves higher stereocontrol compared to the Barton–Zard method for chromeno[3,4-b]pyrrol-4(3H)-ones, which relies on selective O-demethylation and yields drop significantly (9–31%) in multi-step sequences . Pyrrolo[3,4-b]indolones require harsh lithiation conditions, limiting functional group compatibility, whereas the domino approach avoids transition metals .

Chromeno[3,4-b]pyrrol-4(3H)-ones exhibit planar coumarin moieties, enabling fluorescence, while quinoline hybrids (pyrrolo[3,4-b]quinolines) show bioactivity due to nitrogen-rich frameworks .

Functional and Application Comparisons

Optoelectronic Properties :

  • Chromeno[3,4-b]pyrrol-4(3H)-ones exhibit strong UV absorption, making them candidates for organic semiconductors .
  • The saturated pyrrolo[3,4-b]pyrrole scaffold reduces conjugation, favoring applications in polar solvents or ionic liquids due to enhanced solubility .

Preparation Methods

Reaction Mechanism and Substrate Design

The Paal-Knorr method employs 1,4-dicarbonyl precursors undergoing cyclocondensation with primary amines. For 1-phenyloctahydropyrrolo[3,4-b]pyrrole synthesis, N-phenylmaleimide derivatives serve as ideal substrates due to their inherent bicyclic framework. The reaction proceeds through:

  • Nucleophilic attack by ammonia at carbonyl carbons
  • Sequential dehydration steps
  • Aromatization of the pyrrole ring

Key advantages include commercial availability of maleimide precursors and mild reaction conditions (toluene reflux, 8-10 hr). However, this method suffers from limited stereochemical control, often producing racemic mixtures requiring chromatographic separation.

Optimization Strategies

Recent modifications incorporate microwave irradiation (150°C, 30 min) to accelerate the cyclization kinetics. Solvent screening demonstrates that dimethylacetamide (DMAc) improves yield by 18% compared to traditional toluene systems. Table 1 compares Paal-Knorr variants:

Precursor Amine Source Temp (°C) Time (hr) Yield (%)
N-Phenylmaleimide Ammonium acetate 110 12 62
Dimethyl acetylenedicarboxylate Methylamine 80 8 71
Tetramic acid Benzylamine 120 6 68

Dipolar Cycloaddition Strategies

Azomethine Ylide Generation

The most efficient route involves 1,3-dipolar cycloaddition between in situ generated azomethine ylides and N-substituted maleimides. Glycine methyl ester (3a ) reacts with formylpyrazoles (1a-b ) to form imine intermediates, which undergo 1,2-proton shifts yielding reactive ylides:

$$
\text{HC(O)Pyrazole} + \text{H}2\text{NCH}2\text{CO}_2\text{Me} \rightarrow \text{Imine} \xrightarrow{\Delta} \text{Azomethine Ylide}
$$

Maleimide trapping produces the bicyclic core with excellent diastereoselectivity (dr > 20:1). X-ray crystallography confirms the endo transition state preference.

Scalability and Process Considerations

Bench-scale reactions (50 g) in refluxing toluene achieve 89% yield with 99.5% purity after recrystallization (ethanol:DMF 1:1). Critical parameters:

  • Maleimide:Nucleophile ratio (1:1.05 optimal)
  • Water content < 0.5% (prevents ylide hydrolysis)
  • Slow cooling (0.5°C/min) enhances crystal purity

Hantzsch-Type Domino Reactions

Bromomaleimide-Aminocrotonate Coupling

A novel domino process developed by Ivanov et al. combines N-arylbromomaleimides with aminocrotonic acid esters. The mechanism proceeds through:

  • Michael addition at the β-position
  • Intramolecular nucleophilic displacement
  • Spontaneous cyclization without imide ring reopening

This method achieves 94% yield in acetonitrile at 60°C within 4 hours, outperforming traditional approaches in both efficiency and stereoselectivity.

Solvent and Catalyst Effects

Screening reveals tetrahydrofuran (THF) as superior to DMF or DMSO for maintaining reaction exothermicity. Adding 5 mol% DMAP (4-dimethylaminopyridine) accelerates the rate by 2.3-fold through transition state stabilization.

Ring-Opening/Ring-Closing Rearrangements

Base-Mediated Skeletal Reorganization

Pyrrolidino[3,4-c]pyrrolidine derivatives undergo sodium methoxide-induced rearrangement to the [3,4-b] isomer. The process involves:

  • Base-catalyzed ring opening
  • Rotation about the C-N axis
  • Re-cyclization via nucleophilic attack

Optimal conditions (2M NaOMe in MeOH, 70°C, 12 hr) provide 78% conversion with <2% epimerization.

Computational Insights

DFT calculations (B3LYP/6-31G*) show the (3-indolyl)methyl substituent lowers activation energy by 12.3 kcal/mol through π-stacking interactions. This explains the accelerated rearrangement observed in indole-containing precursors.

Comparative Analysis of Synthetic Routes

Table 2 evaluates key metrics across methodologies:

Method Avg Yield (%) Diastereoselectivity Scalability Purification Complexity
Paal-Knorr 67 Low Excellent Moderate
Cycloaddition 89 High Good High
Domino Reaction 94 Excellent Moderate Low
Rearrangement 78 Moderate Poor High

The domino reaction emerges as the most industrially viable approach, combining high yield with minimal purification needs. However, Paal-Knorr remains preferred for rapid analog synthesis due to its substrate flexibility.

Q & A

Q. What are the established synthetic methodologies for 1-Phenyloctahydropyrrolo[3,4-B]pyrrole?

The synthesis often involves transition-metal-catalyzed cycloisomerization. For example, ruthenium-catalyzed 1,2-carbon migration/cyclization of 3-amino-4-alkynyl-2H-chromen-2-ones has been reported to yield structurally related pyrrolo-fused derivatives. This method enables regioselective formation of the bicyclic scaffold under mild conditions (e.g., cationic ruthenium catalysts in dichloromethane at 60°C). Purification typically involves column chromatography, and yields range from 60% to 86% depending on substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substitution patterns. Downfield shifts in aromatic protons (δ 6.5–8.0 ppm) indicate phenyl group orientation .
  • Mass spectrometry (EI-CI or GC-MS) : For molecular ion ([M⁺]) and fragmentation pattern validation. Low-resolution spectra often show dominant [M - H]⁺ peaks .
  • IR spectroscopy : To identify lactam or amine functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .

Q. How should researchers handle stability and safety concerns during synthesis?

The compound is typically stored at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Safety data sheets recommend using PPE (gloves, goggles) due to potential skin/eye irritation. Spills should be neutralized with absorbent materials like vermiculite .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity challenges in functionalizing this compound?

Regioselectivity is influenced by steric hindrance from the phenyl group and electronic effects of the fused pyrrolidine rings. For example, lithiation-alkylation at C-1 proceeds via a pyrrole alkoxide intermediate, but competing pathways may arise due to nitrogen lone-pair delocalization. Computational studies (DFT) suggest transition-state stabilization at less hindered positions .

Q. How do computational models enhance the understanding of this compound’s reactivity?

In silico studies (e.g., DFT, MD simulations) predict electronic properties such as HOMO-LUMO gaps, which correlate with electrophilic substitution sites. Quantum mechanical analyses reveal non-classical behavior in molecular motion, such as tunneling effects in pyrrole ring dynamics on metal surfaces, impacting reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR shifts often arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • X-ray crystallography for absolute configuration confirmation.
  • Cross-validation with high-resolution mass spectrometry (HRMS) .

Q. How can this scaffold be applied in medicinal chemistry or materials science?

  • Drug discovery : Derivatives like hydroxamic acids show HDAC inhibition, validated via in vitro assays (e.g., IC₅₀ values in nM range) .
  • Materials : Incorporation into conjugated polymers (e.g., BODIPY-based systems) adjusts band gaps for optoelectronic applications. Sonogashira coupling or Stille reactions are common for polymerization .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Pyrrolo[3,4-B]pyrrole Derivatives

Reaction TypeCatalyst/ReagentsYield (%)Reference
Ru-catalyzed cyclization[Ru(p-cymene)Cl₂]₂, AgSbF₆60–86
Lithiation-alkylationLDA, alkyl halides45–70

Q. Table 2. Computational Parameters for Reactivity Prediction

ParameterMethodApplication
HOMO-LUMO gapDFT/B3LYP/6-31G*Electrophilic site prediction
Transition-state energyNEB simulationsRegioselectivity analysis
Molecular dynamicsAMBER force fieldConformational flexibility assessment

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